
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and a propargyl alcohol are reacted to form the triazole ring. This is followed by oxidation or hydrolysis to introduce the aldehyde group .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable methods such as the use of acetal-protected propargyl aldehydes, which are then subjected to cycloaddition and subsequent deprotection steps .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde serves as an essential intermediate in the synthesis of bioactive molecules, particularly in developing antifungal and antibacterial agents. Its structure allows for modifications that enhance the efficacy of pharmaceutical compounds. For instance, derivatives of this compound have been utilized in synthesizing new cholinesterase inhibitors, showcasing its importance in medicinal chemistry .
Case Study: Antifungal Agents
Research has demonstrated that triazole derivatives exhibit potent antifungal activity. For example, compounds derived from this compound have been tested against various fungal strains, showing promising results that could lead to new treatments for fungal infections .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is used in formulating effective pesticides and herbicides. Its ability to enhance the stability and efficacy of agrochemicals contributes to improved crop yields and pest management strategies.
Case Study: Pesticide Formulations
A study focused on the formulation of novel pesticides incorporating triazole derivatives demonstrated increased effectiveness against specific pests compared to traditional formulations. This highlights the compound's potential in developing next-generation agrochemicals .
Material Science
Enhancing Material Properties
The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. This makes it valuable in producing durable materials suitable for various industrial applications.
Data Table: Material Properties Comparison
Property | Without Triazole | With Triazole |
---|---|---|
Thermal Stability | Low | High |
Mechanical Strength | Moderate | Enhanced |
Degradation Rate | High | Reduced |
Analytical Chemistry
Reagent in Analytical Techniques
This compound acts as a reagent in various analytical methods, facilitating the detection and quantification of substances in complex mixtures. Its application is crucial for quality control within laboratories.
Case Study: Quality Control Applications
In laboratory settings, this compound has been employed in chromatographic techniques to analyze pharmaceutical products. Its effectiveness in improving detection limits has been documented in several studies .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole-4-carboxaldehyde: Lacks the methyl group, which can affect its reactivity and biological activity
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Differing in the position of the nitrogen atoms and functional groups, leading to distinct chemical properties and applications.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a nitrophenyl group, which can enhance its electron-withdrawing properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields .
Biological Activity
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring with a methyl group at the 1-position and an aldehyde functional group at the 4-position. Its molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of antitumor and antimicrobial activities .
- Hydrogen Bonding : The triazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes and receptors, modulating their activity .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities. The compound was tested against various pathogens, demonstrating effective inhibition of microbial growth.
Antitumor Activity
Recent research indicates that this compound may serve as an antitumor agent. A series of synthesized triazole-containing hybrids showed promising results against cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably:
- Cholinesterase Inhibition : Some derivatives demonstrated mixed-type inhibition against butyrylcholinesterase (BuChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
Data Tables
Biological Activity | Tested Compound | IC50 (µM) | Target |
---|---|---|---|
Antibacterial | 1-Methyl-Triazole | 15.0 | Staphylococcus aureus |
Antifungal | 1-Methyl-Triazole | 12.5 | Candida albicans |
Antitumor | Triazole Hybrid | 14.16 | MCF-7 (Breast Cancer) |
Cholinesterase Inhibitor | Triazole Derivative | 0.13 | Butyrylcholinesterase |
Case Study 1: Antitumor Properties
A study conducted on a series of triazole derivatives revealed that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value of 12.22 µM against HepG-2 cells, highlighting the structure-activity relationship (SAR) that influences biological efficacy .
Case Study 2: Enzyme Inhibition
In silico studies using molecular docking techniques indicated that certain derivatives of this compound bind effectively to the active site of BuChE. This binding affinity suggests potential therapeutic applications for cognitive disorders by inhibiting cholinesterase activity .
Q & A
Q. Basic: What are the common synthetic routes for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via cycloaddition or multicomponent reactions. A widely used approach involves the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by oxidation. For example, in a one-pot Hantzsch dihydropyridine synthesis, this compound reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux to yield dihydropyridine derivatives . Another method employs NaN₃ and propargylic alcohol in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by IBX (2-iodoxybenzoic acid) oxidation to introduce the aldehyde group .
Q. Advanced: How can data contradictions in crystallographic refinement of this compound be resolved?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder or thermal motion. Use the SHELXL program for refinement, employing constraints (e.g., DFIX, FLAT) to model disordered regions. Validate results using the WinGX suite for geometry analysis and ORTEP for visualizing anisotropic displacement ellipsoids . Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional group integrity .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and aldehyde proton (δ ~9.8 ppm).
- IR : A strong absorption band near 1700 cm indicates the aldehyde C=O stretch.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. Advanced: How to optimize reaction conditions for derivatives with enhanced bioactivity?
Methodological Answer:
Design a factorial experiment to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, in Hantzsch reactions, ethanol at 80°C yields 85% product . Use structure-activity relationship (SAR) studies by modifying substituents on the triazole ring. Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays, referencing protocols for analogous triazole-based inhibitors .
Q. Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) ensures accuracy. Hydrogen atoms are placed geometrically and refined isotropically .
Q. Advanced: What computational methods aid in studying reaction mechanisms involving this compound?
Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in cycloaddition reactions. Compare computed IR/NMR spectra with experimental data to validate intermediates. For Hantzsch reactions, analyze frontier molecular orbitals (FMOs) to predict regioselectivity .
Q. Basic: How to address instability of the aldehyde group during storage?
Methodological Answer:
Store the compound at 2–8°C under argon to prevent oxidation. For long-term stability, convert to a stable Schiff base derivative (e.g., by reacting with aniline) and regenerate the aldehyde via acid hydrolysis before use .
Q. Advanced: How to resolve ambiguities in regiochemistry during triazole synthesis?
Methodological Answer:
Use H-N HMBC NMR to distinguish 1,4- vs. 1,5-regioisomers. In CuAAC reactions, the 1,4-isomer dominates, while ruthenium catalysts favor 1,5-products. Confirm via X-ray crystallography or NOE correlations .
Q. Basic: What are the key applications in materials science?
Methodological Answer:
The aldehyde group enables covalent bonding to polymers or surfaces, making it useful in functionalized nanomaterials. For example, it can serve as a linker in metal-organic frameworks (MOFs) or sensor coatings .
Q. Advanced: How to design a kinetic study for triazole formation reactions?
Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to monitor azide-alkyne cycloaddition in real time. Fit data to a second-order rate equation. Vary temperature (10–50°C) to calculate activation energy (Ea) via the Arrhenius plot. Compare catalytic efficiency of Cu(I) vs. Ru(II) complexes .
Properties
IUPAC Name |
1-methyltriazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSHBUKQSGJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264437 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-69-9 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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